1-(4-Chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a furylmethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-furylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Azides or thiocyanates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-thienylmethyl)thiourea: Similar structure but with a thienyl group instead of a furyl group.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-pyridylmethyl)thiourea: Similar structure but with a pyridyl group instead of a furyl group.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the chloro-substituted dimethoxyphenyl group and the furylmethyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15ClN2O3S |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15ClN2O3S/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(21)16-8-9-4-3-5-20-9/h3-7H,8H2,1-2H3,(H2,16,17,21) |
InChI Key |
IKMJGIREOHIIBG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Origin of Product |
United States |
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